idra 21 - 163936-79-6

idra 21

Catalog Number: EVT-7937776
CAS Number: 163936-79-6
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IDRA 21 is a synthetic benzothiadiazine derivative, specifically a congener of aniracetam, that acts as a positive allosteric modulator of AMPA-type glutamate receptors. [, , ] These receptors play a crucial role in excitatory synaptic transmission within the central nervous system. [] IDRA 21's primary function in scientific research is to investigate the role of AMPA receptors in various neurological processes, including learning, memory, and synaptic plasticity. [, , ]

Future Directions
  • Developing More Selective Modulators: Future research should focus on developing IDRA 21 analogues with greater selectivity for specific AMPA receptor subtypes. This would allow for more targeted therapeutic interventions with potentially fewer side effects. [, , , , ]
  • Exploring Therapeutic Potential in Other Neurological Disorders: Given the role of AMPA receptors in a wide range of neurological and neuropsychiatric disorders, investigating the therapeutic potential of IDRA 21 and its derivatives in conditions such as depression, schizophrenia, and epilepsy may yield valuable insights. []
  • Understanding the Neuroprotective Effects: Further investigation is needed to elucidate the potential neuroprotective effects of IDRA 21, particularly its ability to modulate both AMPA and NMDA receptor function. [, , ] This research could pave the way for developing novel therapeutic strategies for neurodegenerative diseases.
Overview

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound classified under benzothiadiazines. It is recognized for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. The compound has gained attention in scientific research for its potential applications in cognitive enhancement and memory disorders .

Source

The compound is cataloged under the CAS number 22503-72-6 and has been extensively studied in various chemical databases, including PubChem and ChemSpider. Its detailed chemical identity can be found in resources like PubChem, which provides comprehensive data on its structure and properties .

Classification

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide belongs to the class of benzothiadiazines, a group of compounds that are characterized by their unique bicyclic structure containing both sulfur and nitrogen atoms. These compounds often exhibit significant biological activity due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-aminobenzenesulfonamide and chloroacetyl chloride.
  2. Cyclization Reaction: The reaction is conducted in the presence of a base, leading to the formation of the benzothiadiazine ring through cyclization.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to enhance the yield and purity of the product.

Technical Details

In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize reaction conditions and improve efficiency. This approach allows for better control over reaction parameters such as temperature and pressure, which can significantly affect product yield.

Molecular Structure Analysis

Structure

The molecular formula of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is C8H9ClN2O2SC_8H_9ClN_2O_2S. The compound features a bicyclic structure that includes a benzene ring fused to a thiadiazine ring.

Data

Key structural data includes:

  • Molecular Weight: 232.69 g/mol
  • InChI Key: VZRNTCHTJRLTMU-UHFFFAOYSA-N
  • Canonical SMILES: CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 .
Chemical Reactions Analysis

Reactions

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
  2. Oxidation: The sulfur atom in the structure may be oxidized to form sulfoxides or sulfones.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis reactions can occur at the amine or sulfonamide groups .

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process

The primary mechanism of action for 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its role as a positive allosteric modulator of the AMPA receptor. This modulation enhances excitatory neurotransmission by facilitating the receptor's response to glutamate .

Data

Research indicates that this compound may improve cognitive function by increasing synaptic plasticity and enhancing memory performance in various animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.4±0.1 g cm31.4\pm 0.1\text{ g cm}^3
  • Boiling Point: 405.1±55.0 C405.1\pm 55.0\text{ C} at 760 mmHg760\text{ mmHg}
  • Flash Point: 198.8±31.5 C198.8\pm 31.5\text{ C}

Chemical Properties

  • Molecular Formula: C8H9ClN2O2SC_8H_9ClN_2O_2S
  • LogP (Partition Coefficient): 0.770.77 indicating moderate lipophilicity.
  • Vapor Pressure: Minimal at 0.0±0.9 mmHg0.0\pm 0.9\text{ mmHg} at 25 C25\text{ C} .
Applications

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific applications:

  1. Pharmacological Research: Investigated for its potential use in treating cognitive disorders and enhancing memory.
  2. Neuroscience Studies: Used as a tool compound to study AMPA receptor modulation and synaptic plasticity.
  3. Antimicrobial Agent Development: Explored for its broad-spectrum antimicrobial properties in medicinal chemistry .

This compound represents a significant area of interest in both academic research and pharmaceutical development due to its diverse biological activities and potential therapeutic applications.

Neuropharmacological Mechanisms of Action

Modulation of AMPA Receptor Desensitization Dynamics

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21) functions as a potent negative allosteric modulator of AMPA receptor desensitization kinetics. The compound selectively attenuates the rapid autodesensitization of AMPA (DL-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, thereby prolonging excitatory postsynaptic currents. Mechanistically, IDRA-21 binds to an allosteric site distinct from the glutamate binding pocket, stabilizing the receptor in a conformation resistant to desensitization [2] [5]. This stabilization significantly enhances the duration of ion flux through the receptor channel, amplifying synaptic responses to endogenous glutamate release. Electrophysiological studies confirm that IDRA-21 reduces the rate and extent of desensitization in native neuronal AMPA receptors without affecting agonist binding affinity or receptor activation kinetics. The stereoselectivity of this action is notable, with only the (+) enantiomer exhibiting significant activity [2] [8].

Table 1: Impact of IDRA-21 on AMPA Receptor Kinetics

ParameterControlIDRA-21 TreatedChange (%)
Desensitization Time Constant4.2 ms12.8 ms+205%
Peak Current Amplitude1.0 (norm)1.75 (norm)+75%
Steady-State Current0.15 (norm)0.62 (norm)+313%
Synaptic Response Duration25 ms85 ms+240%

Allosteric Regulation of Glutamate-Mediated Synaptic Transmission

Through its modulation of AMPA receptor desensitization, IDRA-21 amplifies glutamatergic synaptic transmission with significant implications for synaptic plasticity. The compound enhances excitatory postsynaptic potential (EPSP) amplitude by 70-100% in hippocampal slices at concentrations as low as 10 μM [2]. This amplification occurs without presynaptic effects on glutamate release probability, confirming its postsynaptic site of action. The potentiation of synaptic strength facilitates long-term potentiation (LTP) induction thresholds in hippocampal circuits, providing a mechanistic basis for its cognition-enhancing properties. In vivo microdialysis studies demonstrate that IDRA-21 administration increases extracellular glutamate concentrations in the prefrontal cortex by approximately 40%, suggesting enhanced network excitability secondary to AMPA receptor modulation [5]. This amplification of physiological glutamate signaling underlies the compound's ability to reverse pharmacologically induced cognitive deficits without inducing excitotoxicity at therapeutic concentrations.

Dual Modulation of GABAergic and AMPAergic Synaptic Currents

IDRA-21 exhibits a unique pharmacological profile by indirectly counteracting GABAergic inhibition through AMPA receptor potentiation. In patas monkeys, IDRA-21 (3-5.6 mg/kg p.o.) completely abrogates learning deficits induced by the benzodiazepine alprazolam, a positive allosteric modulator of GABAA receptors [1] [3]. The compound restores both response accuracy and rate in repeated acquisition tasks impaired by alprazolam, demonstrating functional antagonism of GABAergic overinhibition. This effect occurs without direct binding to benzodiazepine sites, as IDRA-21 shows negligible affinity for GABAA receptors. Instead, the AMPA-mediated increase in neuronal excitability overcomes GABAergic inhibition through network-level interactions. Similarly, IDRA-21 reverses scopolamine-induced cognitive deficits in rats, indicating broad applicability against neurotransmission imbalances [2]. The differential potency (ED50 = 13 μmol/kg against alprazolam vs. 108 μmol/kg against scopolamine) suggests preferential efficacy against GABAergic suppression compared to cholinergic blockade.

Comparative Efficacy with Cyclothiazide and Aniracetam in Receptor Binding

IDRA-21 demonstrates superior pharmacological properties compared to first-generation AMPA receptor modulators. In primate models, IDRA-21 exhibits approximately 10-fold greater potency than aniracetam in reversing alprazolam-induced cognitive impairment [1]. While both compounds share the same molecular mechanism, IDRA-21's benzothiadiazine structure confers higher receptor affinity and brain penetration. Unlike cyclothiazide, which completely abolishes AMPA receptor desensitization, IDRA-21 acts as a partial modulator with approximately 60-70% reduction in desensitization kinetics [5]. This partial activity may explain its favorable neurotoxicity profile compared to full modulators. Receptor binding kinetics reveal a 5-fold slower off-rate for IDRA-21 compared to aniracetam, correlating with its prolonged duration of action in behavioral assays.

Table 2: Comparative Analysis of AMPA Receptor Modulators

CompoundRelative PotencyDesensitization ReductionCognition ED50Receptor Off-Rate (s-1)
IDRA-211.0 (ref)60-70%7.6 μmol/kg (rat)0.008
Aniracetam0.130-40%230 μmol/kg (rat)0.04
Cyclothiazide2.3 (in vitro)95-100%Not determined0.002

Partial Agonism and Neurotoxicity Attenuation Mechanisms

A critical advantage of IDRA-21 lies in its partial modulation of AMPA receptors, which maintains physiological receptor function while preventing excessive calcium influx. Unlike full AMPA modulators that cause complete abolition of desensitization, IDRA-21 preserves approximately 30-40% of the desensitization capacity [5]. This partial activity significantly reduces the risk of excitotoxicity associated with sustained calcium entry through AMPA receptor channels. In vitro studies demonstrate that IDRA-21 enhances AMPA-mediated currents by only 3-4 fold, compared to 8-10 fold enhancement by cyclothiazide, resulting in significantly lower neurotoxicity at equieffective cognitive-enhancing concentrations. The compound shows no neurotoxic effects in cortical neuronal cultures at concentrations up to 100 μM, whereas cyclothiazide induces substantial toxicity at 30 μM [5]. This neuroprotective profile positions IDRA-21 as a promising therapeutic candidate for conditions requiring AMPA receptor modulation without excitotoxic side effects.

Table 3: Neuroprotective Parameters of IDRA-21

ParameterIDRA-21Full Modulator
Calcium Influx (fold increase)2.14.8
Excitotoxic Threshold (concentration)>100 μM30 μM
Mitochondrial DepolarizationAbsentPresent
Desensitization Preservation30-40%<5%

Properties

CAS Number

163936-79-6

Product Name

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

IUPAC Name

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

InChI

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3

InChI Key

VZRNTCHTJRLTMU-UHFFFAOYSA-N

SMILES

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1

Canonical SMILES

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.